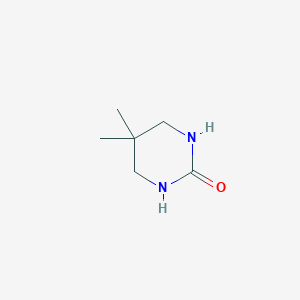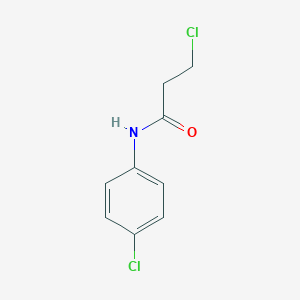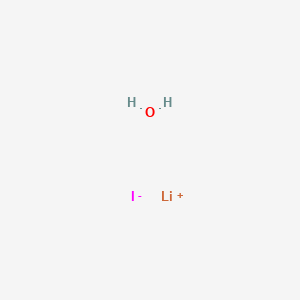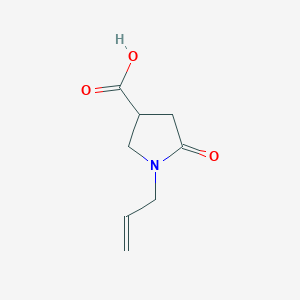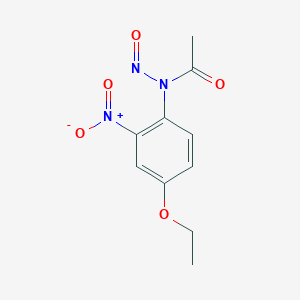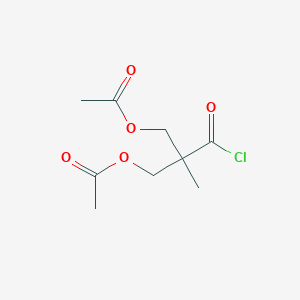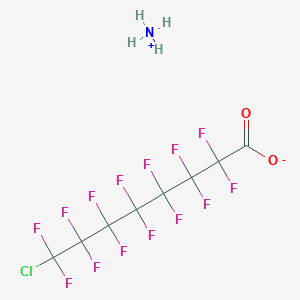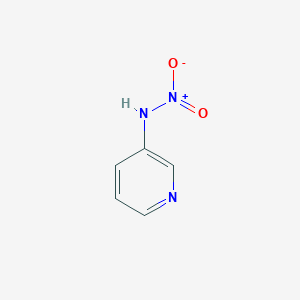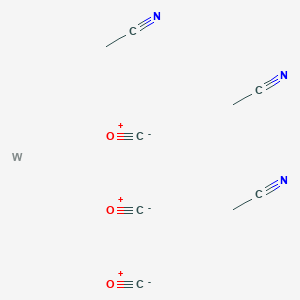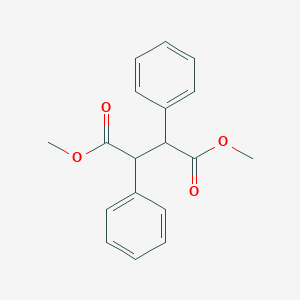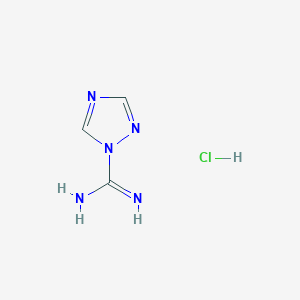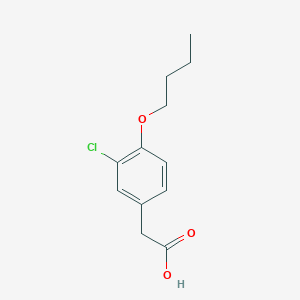
2-(4-Butoxy-3-chlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butoxy-3-chlorophenyl)acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Wirkmechanismus
The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-(4-Butoxy-3-chlorophenyl)acetic acid can reduce the production of prostaglandins and other inflammatory mediators, thereby reducing pain and inflammation.
Biochemische Und Physiologische Effekte
Fenbufen has been shown to have several biochemical and physiological effects. It can effectively reduce pain, inflammation, and fever by inhibiting the production of prostaglandins. It can also reduce platelet aggregation and lower the risk of thrombosis. Fenbufen has been shown to have a good safety profile and is well-tolerated by most patients.
Vorteile Und Einschränkungen Für Laborexperimente
Fenbufen has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. It can be used as a positive control in experiments that involve the inhibition of COX enzymes or the reduction of inflammation. However, 2-(4-Butoxy-3-chlorophenyl)acetic acid also has some limitations. It can be difficult to dissolve in water and may require the use of organic solvents. It may also have some off-target effects that need to be considered when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-Butoxy-3-chlorophenyl)acetic acid. One area of interest is the use of 2-(4-Butoxy-3-chlorophenyl)acetic acid in combination with other drugs for the treatment of various diseases. For example, 2-(4-Butoxy-3-chlorophenyl)acetic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs in some studies. Another area of interest is the development of new formulations of 2-(4-Butoxy-3-chlorophenyl)acetic acid that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the safety and efficacy of 2-(4-Butoxy-3-chlorophenyl)acetic acid in different patient populations.
In conclusion, 2-(4-Butoxy-3-chlorophenyl)acetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has several advantages for use in lab experiments. However, further research is needed to fully understand its potential for the treatment of various diseases and to develop new formulations that can improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the reaction of 4-butoxy-3-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-butoxy-3-chlorophenyl)acetic acid. This method has been optimized and improved over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Fenbufen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Several studies have shown that 2-(4-Butoxy-3-chlorophenyl)acetic acid can effectively reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators.
Eigenschaften
CAS-Nummer |
15560-51-7 |
|---|---|
Produktname |
2-(4-Butoxy-3-chlorophenyl)acetic acid |
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.7 g/mol |
IUPAC-Name |
2-(4-butoxy-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
LXZKVRZDXPACMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Andere CAS-Nummern |
15560-51-7 |
Synonyme |
4-Butoxy-3-chlorobenzeneacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



